4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H10ClF3O. It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position and trifluorophenyl groups at the 3, 4, and 5 positions. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 3,4,5-trifluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of 4’-Chloro-3-(3,4,5-trifluorophenyl)benzoic acid.
Reduction: Formation of 4’-Chloro-3-(3,4,5-trifluorophenyl)propanol.
Substitution: Formation of 4’-Amino-3-(3,4,5-trifluorophenyl)propiophenone.
Scientific Research Applications
4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The trifluorophenyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
- 2’-Chloro-4’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- 4’-Chloro-3’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- 3-(3-chlorophenyl)-3’,4’,5’-trifluoropropiophenone
Comparison: 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBVMCCKPNBJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645008 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-92-9 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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